N-methyl-N-phenylpropanamide
Description
Contextualization within Modern Organic Chemistry and Amide Science
N-methyl-N-phenylpropanamide belongs to the amide class of organic compounds, which are defined by a carbonyl group (C=O) linked to a nitrogen atom. The amide bond is one of the most fundamental and ubiquitous linkages in organic chemistry and biochemistry, forming the backbone of proteins and peptides and appearing in a vast array of natural products, pharmaceuticals, and industrial materials like polymers. pulsus.com In modern organic chemistry, the synthesis of amides is a cornerstone reaction. sioc-journal.cn
Historically, amide synthesis often involved the reaction of amines with activated carboxylic acid derivatives, such as acyl chlorides or anhydrides. pulsus.com While effective, these methods often suffer from poor atom economy and generate significant chemical waste. pulsus.com Consequently, a major focus of modern chemical research is the development of more sustainable and efficient catalytic methods for amide bond formation. pulsus.comsioc-journal.cn These new protocols aim to use more readily available starting materials and environmentally benign reagents, addressing key challenges in green chemistry. pulsus.com The study of specific amides like this compound is situated within this broader effort to understand and refine the synthesis and application of this vital functional group. rsc.org
Historical Perspective on the Propanamide Scaffold
The propanamide scaffold is a simple three-carbon amide structure. Research into amide synthesis has a long history, with foundational reactions like the Beckmann rearrangement, discovered in 1896, providing an early method for creating amide bonds within cyclic systems (lactams) from oximes. pulsus.com The propanamide structure itself is a fundamental building block in organic synthesis.
The true significance of the propanamide scaffold emerged as chemists began to explore its derivatives. By attaching various substituents to the nitrogen atom and the ethyl chain, a diverse range of molecules with distinct properties could be created. The "scaffold" concept is central to tissue engineering and medicinal chemistry, where a core molecular framework is systematically modified to achieve specific functions. nih.gov The propanamide unit serves as such a scaffold, providing a stable and synthetically accessible base for developing complex molecules with targeted biological activities. acs.orgresearchgate.net
Significance of Investigating Substituted Phenylpropanamides
The investigation of N-phenylpropanamides, particularly those with additional substitutions, is of profound importance in medicinal chemistry. The addition of a phenyl group and an N-methyl group to the propanamide core, as seen in this compound, creates a tertiary amide with specific steric and electronic properties. Further modifications to this basic structure have led to the discovery of some of the most potent biologically active compounds known.
A prominent example is the fentanyl class of synthetic analgesics. europa.eu Fentanyl, or N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide, is a powerful opioid analgesic that is structurally an N-phenylpropanamide derivative. nih.gov Research has shown that minor modifications to the fentanyl structure, such as the addition of a methyl group on the piperidine (B6355638) ring, can dramatically increase analgesic potency. scispace.comwho.int For instance, cis-(+)-N-[3-Methyl-l-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide was found to be thousands of times more potent than morphine in animal studies. europa.euscispace.com This demonstrates that the substituted N-phenylpropanamide scaffold is a "privileged structure" for interacting with opioid receptors. nih.gov
Beyond analgesics, other substituted propanamides are being investigated for different therapeutic applications. For example, researchers have designed and synthesized 7-propanamide benzoxaboroles that show potent anticancer activity, particularly against ovarian cancer cells. acs.org The systematic investigation of these substituted derivatives allows scientists to establish structure-activity relationships (SAR), which are crucial for designing new and improved therapeutic agents. asianjpr.com
Overview of Key Research Domains
Research involving this compound and its analogues spans several key scientific domains:
Medicinal Chemistry and Pharmacology: This is the most prominent research area. Efforts are focused on the design, synthesis, and biological evaluation of new compounds for various therapeutic targets. This includes the development of potent analgesics, anticancer agents, and anticonvulsants. acs.orgresearchgate.netscispace.com Understanding the pharmacokinetics and pharmacodynamics of these compounds is also a critical aspect of this research.
Synthetic Organic Chemistry: A major goal is the development of novel, efficient, and environmentally friendly methods for synthesizing N-aryl amides. sioc-journal.cnorganic-chemistry.org This includes exploring new catalysts, such as copper(I) iodide, and new reaction pathways like Umpolung Amide Synthesis (UmAS) to create these complex molecules with high yields and stereochemical control. organic-chemistry.orgacs.org
Analytical and Forensic Chemistry: Due to the high potency and illicit synthesis of fentanyl-related compounds, there is a significant need for sensitive and accurate analytical methods to detect and quantify them in various samples. this compound and its close analogues can serve as reference standards in techniques like mass spectrometry and chromatography for these purposes.
Structural Biology and Molecular Modeling: To understand how these molecules exert their potent biological effects, researchers use techniques like X-ray crystallography and computational docking studies. These methods help to elucidate the binding interactions between the substituted propanamide compounds and their biological targets, such as the µ-opioid receptor, which is essential for rational drug design. nih.gov
Data Tables
Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 5827-78-1 | lookchem.comncats.io |
| Molecular Formula | C₁₀H₁₃NO | lookchem.comncats.io |
| Molecular Weight | 163.22 g/mol | ncats.io |
| Melting Point | 57-57.5 °C | lookchem.com |
| Boiling Point | 245.4 °C at 760 mmHg | lookchem.com |
| Density | 1.035 g/cm³ | lookchem.com |
| Refractive Index | 1.545 | lookchem.com |
Examples of Substituted Phenylpropanamide Analogues and Research Context
| Compound Name | Key Structural Feature(s) | Research Context / Significance | Reference(s) |
| Fentanyl | 1-(2-phenylethyl)piperidyl group at the amide nitrogen | Potent synthetic opioid analgesic; scaffold for multitarget drug design. | europa.eunih.gov |
| cis-(+)-3-Methylfentanyl | Methyl group on the piperidine ring of the fentanyl structure | Extremely potent analgesic, thousands of times stronger than morphine. | europa.euscispace.com |
| 7-Propanamide Benzoxaboroles | Propanamide group attached to a benzoxaborole core | Investigated as a novel class of potent anticancer agents. | acs.org |
| N-(2-benzoylbenzofuran-3-yl)-3-(substituted)propanamide | Propanamide linker connecting benzofuran (B130515) and other cyclic moieties | Investigated for anticonvulsant activity. | researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-methyl-N-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-3-10(12)11(2)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNCDGGUYKIJTLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80324438 | |
| Record name | N-methyl-N-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80324438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5827-78-1 | |
| Record name | N-Methyl-N-phenylpropanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005827781 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propionanilide, N-methyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406733 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-methyl-N-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80324438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-METHYL-N-PHENYLPROPANAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8W56KVN75 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Transformations
Direct Synthetic Routes for N-Methyl-N-Phenylpropanamide
The synthesis of the tertiary amide, this compound, can be achieved through several direct synthetic pathways. These routes primarily involve the formation of the amide bond through acylation, amidation, or the alkylation of suitable precursors.
Acylation Reactions with Aniline (B41778) Derivatives
A primary and efficient method for synthesizing this compound is through the acylation of N-methylaniline. This reaction typically employs an acylating agent such as propanoyl chloride. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the nitrogen atom of N-methylaniline attacks the electrophilic carbonyl carbon of the acyl chloride. libretexts.org This is often carried out in the presence of a base, like triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. reddit.comgoogle.com
The general reaction is as follows: N-methylaniline + propanoyl chloride → this compound + HCl
The reaction conditions, such as solvent and temperature, can be optimized to improve yields. For instance, conducting the reaction in a solvent like chloroform (B151607) is a common practice. google.com
Amidation from Carboxylic Acids and Amines
Direct amidation of propanoic acid with N-methylaniline offers another route to this compound. This method often requires the use of coupling agents to activate the carboxylic acid, facilitating the nucleophilic attack by the amine. Systems like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) are effective for this transformation. The carboxylic acid is activated to form an active ester intermediate, which then readily reacts with N-methylaniline.
Alternative methods for direct amidation include the use of silicon-based reagents like methyltrimethoxysilane (B3422404) (MTM), which serves as an effective and inexpensive reagent for the direct amidation of carboxylic acids with amines. nih.gov Another approach involves the use of titanium tetrachloride (TiCl4) to mediate the condensation of carboxylic acids and amines. d-nb.infonih.gov Catalytic methods employing diboronic acid anhydride (B1165640) have also been developed to facilitate dehydrative amidation, offering a more atom-economical approach. rsc.org
Alkylation of Propanamide Precursors
This compound can also be synthesized by the alkylation of a suitable propanamide precursor, namely N-phenylpropanamide. This method involves the deprotonation of the secondary amide using a strong base, such as sodium hydride (NaH), to form an amide anion. This anion then acts as a nucleophile, attacking an alkylating agent like methyl iodide to introduce the methyl group onto the nitrogen atom. The reaction is typically carried out in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF).
Key parameters for this reaction include the stoichiometry of the base and alkylating agent, as well as the reaction temperature, which is often controlled to prevent side reactions.
N-Methylation Strategies Utilizing Borane (B79455) Complexes
Borane complexes, such as borane-dimethyl sulfide (B99878) (BMS) or borane-tetrahydrofuran (B86392) (BTHF), provide another avenue for the N-methylation of amides. acsgcipr.org While boranes are more commonly known as reducing agents for amides to amines, their reactivity can be controlled for methylation. libretexts.org For instance, borane-trimethylamine complex (BTM) has been used for the selective methylation of amines in the presence of carbon dioxide. mdpi.comorganic-chemistry.orgacs.org
In the context of N-methylating a pre-formed N-phenylpropanamide, a method involving deprotonation with a base like NaH followed by the addition of a borane-methyl sulfide complex can be employed. This approach utilizes the borane complex to deliver the methyl group to the amide nitrogen. The mechanism involves the activation of the carbonyl by the Lewis acidic boron, followed by the transfer of the methyl group. acsgcipr.org
Synthesis of Substituted this compound Derivatives
The synthesis of derivatives of this compound, particularly those with substitutions on the phenyl ring, allows for the exploration of structure-activity relationships for various applications.
Condensation Reactions for Halogenated Analogues
Halogenated analogues of this compound can be synthesized through condensation reactions. A common strategy involves starting with a halogenated aniline derivative. For example, a multi-step synthesis can be employed where a halogenated benzoic acid is converted to its corresponding 1,2,4-triazole (B32235) derivative. researchgate.netresearchgate.net This intermediate can then be coupled with various electrophiles to form the final halogenated N-phenylpropanamide derivatives. researchgate.netresearchgate.net
Another direct approach is to use a halogenated N-methylaniline as the starting material in an acylation reaction with propanoyl chloride, similar to the synthesis of the parent compound. For instance, chlorophenyl isomers of related N-methyl amides have been prepared using this methodology. acs.org
The synthesis of N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives highlights a comprehensive approach to creating complex halogenated structures. researchgate.netresearchgate.net This involves the initial synthesis of a brominated triazole intermediate which is then coupled to achieve the final product. researchgate.netresearchgate.net
Stereoselective Synthesis and Chiral Resolution Techniques
The creation of specific stereoisomers of this compound is a significant area of research. One approach to obtaining optically pure forms involves the kinetic resolution of racemic mixtures. For instance, the kinetic resolution of racemic β-hydroxy esters, which are precursors to chiral β-hydroxy amides like (S)-3-hydroxy-N-methyl-3-phenylpropanamide, can be achieved using a planar-chiral DMAP derivative catalyst. researchgate.net This method allows for the separation of enantiomers, yielding the desired stereoisomer with high purity. researchgate.net
Another strategy involves using chiral auxiliaries, such as (R)- or (S)-α-phenylethylamine (α-PEA). mdpi.com These commercially available and inexpensive chiral amines can be used to resolve racemic mixtures through the formation of diastereomeric salts, which can then be separated by crystallization. mdpi.comwikipedia.org The less soluble diastereomeric salt is isolated, and the chiral auxiliary is subsequently removed to yield the enantiomerically pure compound. wikipedia.org For example, the aldol (B89426) reaction using an α-PEA moiety can produce the desired product with high yield and anti-aldol selectivity, which can then be converted to the enantiopure (S)-fluoxetine. mdpi.com
Chiral High-Performance Liquid Chromatography (HPLC) is a crucial analytical and preparative technique for separating enantiomers of this compound and its derivatives. nih.gov This method has been successfully used to resolve and measure the optical rotations of the individual enantiomers of related compounds. nih.gov
One-Pot Synthesis Approaches for Complex Intermediates
One-pot syntheses offer an efficient and cost-effective way to produce complex intermediates related to this compound. A notable example is the improved one-pot synthesis of N,N-diisopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide, a key intermediate in the preparation of Tolterodine (B1663597). newdrugapprovals.orgd-nb.inforesearchgate.net This process involves the reaction of 3,4-dihydro-6-methyl-4-phenylcoumarin with diisopropylamine (B44863) in the presence of acetic acid at room temperature. newdrugapprovals.orgd-nb.info This method is advantageous for commercial-scale production due to its use of inexpensive reagents and simplified procedure. d-nb.inforesearchgate.netresearchgate.net
The following table summarizes the reaction conditions and yields for the one-pot synthesis of N,N-diisopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide. researchgate.net
| Entry | Reagent | Molar Equivalents of Acetic Acid | Temperature (°C) | Yield (%) |
| 1 | Diisopropylamine | 1 | 25-30 | 50 |
| 2 | Diisopropylamine | 2 | 25-30 | 55 |
| 3 | Diisopropylamine | 3 | 25-30 | 57 |
| 4 | Diisopropylamine | 4 | 25-30 | 75 |
| 5 | Diisopropylamine | 5 | 25-30 | 75 |
Derivatization through Functional Group Interconversions
The functional groups within this compound and its analogs can be interconverted to create a variety of derivatives. A common transformation is the conversion of a bromo-substituted precursor to an azide (B81097), which is then reduced to an amine. For example, 2-bromo-N-methyl-N-phenylpropanamide can be treated with sodium azide in dimethylformamide (DMF) and then reduced with triphenylphosphine (B44618) (Ph3P) and water to yield 2-amino-N-methyl-N-phenylpropanamide. acs.org
Another derivatization involves the alkylation of related compounds. For instance, 2-phenyl-4-quinolone can be alkylated with 2-bromo-N-methyl-N-phenylpropanamide in the presence of a base like cesium carbonate to form O-tethered ligands. acs.org
The amide bond itself can be formed through various coupling reactions. The use of coupling agents like 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) in the presence of a base such as N,N-diisopropylethylamine (DIEA) facilitates the reaction between a carboxylic acid and an amine.
Mechanistic Investigations of this compound Reactions
Reductive Transformations with Hydride Reagents and Aziridine (B145994) Intermediates
The reduction of chloro-substituted propanamides with hydride reagents like lithium aluminum hydride (LiAlH4) has been a subject of detailed study. The reduction of 2-chloro-N-phenylpropanamide with LiAlH4 yields a nearly equal mixture of N-propylaniline and the rearranged product, N-isopropylaniline. rsc.orgresearchgate.net This outcome suggests a non-regioselective reaction pathway. rsc.orgresearchgate.net
A key finding in these reductions is the formation of a 2-methyl-N-phenylaziridine intermediate. rsc.orgresearchgate.net This aziridine can be isolated when a smaller amount of LiAlH4 is used. The subsequent reduction of the aziridine intermediate is slower than the reduction of the initial 2-chloropropanamide, indicating that Lewis acid catalysis by aluminum chlorohydrides, formed during the reaction, facilitates the opening of the aziridine ring. rsc.orgresearchgate.net This catalysis also favors the formation of the N-propylaniline product. rsc.orgresearchgate.net
The reduction of N-methylated analogs, such as 2-chloro-N-methyl-N-phenylpropanamide, is also expected to proceed through a similar aziridine intermediate mechanism.
Elimination Reactions and Rearrangement Pathways
Elimination and rearrangement reactions are significant in the chemistry of this compound derivatives, particularly under mass spectrometry conditions. In the fragmentation of fentanyl, a related compound, the elimination of the N-phenylpropanamide moiety is a characteristic pathway. researchgate.netwvu.edu This can occur through a six-centered rearrangement. researchgate.net
Rearrangements such as the Truce-Smiles rearrangement have been observed in related N-aryl amide systems. rsc.org While not directly documented for this compound itself in the provided context, such rearrangements are plausible for appropriately substituted derivatives.
The Nagai route for methamphetamine synthesis involves impurities formed through reactions of ephedrine, including the formation of aziridine intermediates that can undergo rearrangement. nih.gov
Oxidative Degradation Mechanisms and Product Identification
The oxidative degradation of compounds structurally related to this compound has been investigated, particularly in the context of environmental science and drug metabolism. For instance, the oxidative transformation of N-cyclopropylanilines, which share the N-phenylamide substructure, has been studied. acs.org The initial step is often a single-electron transfer (SET) to form a radical cation. acs.org This radical cation can then undergo further reactions, such as ring-opening in the case of cyclopropyl (B3062369) groups, followed by reaction with molecular oxygen to form peroxy intermediates. acs.org
In the photosensitized oxidation of N-cyclopropylaniline, the identified degradation products include 3-hydroxy-N-phenylpropanamide and acetanilide. acs.org This suggests a mechanism involving an endoperoxide intermediate that fragments to yield these products. acs.org
Forced degradation studies on fentanyl, which contains the N-phenylpropanamide group, have shown that oxidation with hydrogen peroxide leads to the formation of fentanyl N-oxide. researchgate.net Thermal degradation of fentanyl produces several compounds, including propionanilide (N-phenylpropanamide). researchgate.net
Fragmentation Patterns in Mass Spectrometry of N-Phenylpropanamide Analogues
The analysis of N-phenylpropanamide analogues by mass spectrometry reveals characteristic fragmentation patterns that are crucial for structural elucidation. These patterns are significantly influenced by the nature and position of substituents on both the phenyl ring and the propanamide backbone. Electron ionization (EI) and electrospray ionization (ESI) are common techniques used to study these compounds, often in conjunction with tandem mass spectrometry (MS/MS) for more detailed structural analysis.
A fundamental fragmentation pathway for many N-phenylpropanamide analogues, particularly those found as substructures in more complex molecules like fentanyl-related compounds, involves the neutral loss of the N-phenylpropanamide moiety itself. wvu.eduresearchgate.net For instance, in the analysis of fentanyl, a prominent ion at m/z 188 is observed, corresponding to the loss of N-phenylpropanamide from the protonated molecular ion. researchgate.net
The mass spectrum of the parent compound, N-phenylpropanamide, provides a reference for understanding the fragmentation of its analogues. Under GC-MS analysis, N-phenylpropanamide exhibits a molecular ion peak [M]•+ at an m/z of 149. nih.gov The base peak is typically observed at m/z 93, corresponding to the anilinium cation [C₆H₅NH₂]•+, formed by cleavage of the amide bond. Another significant fragment appears at m/z 57, representing the propionyl cation [CH₃CH₂CO]⁺. nih.gov
For N-substituted analogues, such as this compound, the fragmentation pathways are altered by the presence of the additional substituent on the nitrogen atom. In the case of 2-Hydroxy-N-methyl-N-phenylpropanamide, studied via LC-ESI-QTOF, the protonated molecule [M+H]⁺ is observed at m/z 180.1019. massbank.eu Its fragmentation is influenced by the hydroxyl group, leading to specific product ions.
The fragmentation of more complex N-phenylpropanamide analogues, such as those with substituents on the phenyl ring or modifications to the propionyl group, follows predictable patterns. Cleavage of the C-C bond alpha to the carbonyl group results in the loss of an ethyl radical, while cleavage of the amide C-N bond is also a primary fragmentation route. docbrown.info For example, in many fentanyl analogues, cleavage at the amide C-N bond is a dominant pathway. wvu.educaymanchem.com
The influence of substituents on the piperidine (B6355638) ring in fentanyl-related compounds demonstrates how distal modifications can affect the fragmentation of the N-phenylpropanamide core. Substituents on the piperidine ring can favor pathways involving the direct loss of N-phenylpropanamide. wvu.edu
Detailed research findings on the fragmentation of various N-phenylpropanamide analogues are summarized in the tables below. These tables provide a comparative view of the key fragments observed in mass spectrometry, highlighting the influence of different structural modifications.
Table 1: Characteristic Mass Spectrometry Fragments of N-Phenylpropanamide and Select Analogues
| Compound Name | Precursor Ion (m/z) | Ionization Mode | Key Fragment Ions (m/z) | Corresponding Fragment Structure/Loss | Citation |
| N-Phenylpropanamide | 149 | EI | 93 (Base Peak), 57, 29 | [C₆H₅NH]⁺, [CH₃CH₂CO]⁺, [C₂H₅]⁺ | nih.gov |
| 2-Hydroxy-N-methyl-N-phenylpropanamide | 180.1019 ([M+H]⁺) | ESI | Not specified | Not specified | massbank.eu |
| Fentanyl (contains N-phenylpropanamide moiety) | 337 ([M+H]⁺) | ESI | 188 | Loss of N-phenylpropanamide | researchgate.net |
| Propanamide | 73 ([M]⁺) | EI | 44 (Base Peak) | [O=C-NH₂]⁺ (Loss of ethyl group) | docbrown.info |
Spectroscopic Characterization and Structural Elucidation Studies
Advanced Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying functional groups and providing a "fingerprint" of the molecular structure.
FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations such as stretching and bending. The FT-IR spectrum of N-methyl-N-phenylpropanamide, typically recorded from a capillary cell melt, displays several characteristic absorption bands that are key to its identification. nih.gov
A prominent feature in the spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the tertiary amide group. This peak is typically observed in the region of 1650-1680 cm⁻¹. Other significant bands include those for the C-N stretching vibrations, aromatic C=C stretching, and the various C-H stretching and bending modes of the N-methyl, ethyl, and phenyl groups. nih.gov
Table 1: Key FT-IR Bands for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |
|---|---|---|
| Aromatic C-H Stretch | 3000-3100 | Stretching vibrations of C-H bonds on the phenyl ring. |
| Aliphatic C-H Stretch | 2850-3000 | Stretching vibrations of C-H bonds in the N-methyl and ethyl groups. |
| Carbonyl (C=O) Stretch | 1650-1680 | A strong, characteristic band for the tertiary amide group. |
| Aromatic C=C Stretch | 1450-1600 | Stretching vibrations within the phenyl ring. |
Note: The exact positions of peaks can vary slightly based on the sample preparation and instrument.
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While C=O bonds also produce a Raman signal, non-polar bonds such as C=C bonds in the phenyl ring often yield more intense Raman bands. The Raman spectrum for this compound provides additional structural information, particularly regarding the aromatic and aliphatic portions of the molecule. nih.gov Key signals often include the aromatic ring breathing modes and symmetric C-H stretching vibrations.
To achieve a more precise assignment of the experimental vibrational bands, computational methods are frequently employed. dergipark.org.tr Density Functional Theory (DFT), often using functionals like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), is used to calculate the optimized molecular geometry and theoretical vibrational frequencies. dergipark.org.trresearchgate.net
The calculated harmonic frequencies are often scaled to better match the experimental data. dergipark.org.tr A crucial part of this analysis is the Potential Energy Distribution (PED), which quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal vibrational mode. researchgate.netresearchgate.net This allows for an unambiguous assignment of complex vibrational bands that arise from coupled motions within the molecule. For structurally related molecules, PED analysis has been essential for correctly assigning C-N stretching, C-C-N bending, and various phenyl ring deformation modes. dergipark.org.tr
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.
The ¹H NMR spectrum of this compound provides distinct signals for each type of proton in the molecule, with their chemical shifts (δ) indicating their local electronic environment. nih.gov
Phenyl Protons: The protons on the phenyl ring typically appear as a complex multiplet in the aromatic region, generally between 7.0 and 7.5 ppm.
N-Methyl Protons: The three protons of the methyl group attached directly to the nitrogen atom give rise to a singlet, typically around 3.2-3.4 ppm. The deshielding effect of the adjacent nitrogen atom causes this downfield shift.
Ethyl Protons: The ethyl group protons appear as two distinct signals. The methylene (B1212753) protons (-CH₂-) adjacent to the carbonyl group are deshielded and appear as a quartet around 2.1-2.3 ppm. The terminal methyl protons (-CH₃) of the ethyl group are further from the electron-withdrawing groups and appear as a triplet at approximately 1.0-1.2 ppm. The splitting patterns (quartet and triplet) are due to spin-spin coupling with each other.
Table 2: ¹H NMR Chemical Shift Assignments for this compound
| Proton Group | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Phenyl (Ar-H) | ~7.0 - 7.5 | Multiplet | 5H |
| N-Methyl (N-CH₃) | ~3.2 - 3.4 | Singlet | 3H |
| Methylene (-CH₂-) | ~2.1 - 2.3 | Quartet | 2H |
Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) and can vary depending on the solvent used. nih.gov
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. nih.gov
Carbonyl Carbon: The carbon atom of the C=O group is highly deshielded due to the electronegativity of the oxygen atom and typically resonates significantly downfield, often in the range of 170-175 ppm.
Aromatic Carbons: The carbons of the phenyl ring appear in the aromatic region, generally between 125 and 145 ppm. The carbon atom directly attached to the nitrogen (ipso-carbon) can have a distinct chemical shift compared to the ortho, meta, and para carbons.
N-Methyl Carbon: The carbon of the N-methyl group is found in the aliphatic region, typically around 35-40 ppm.
Ethyl Carbons: The methylene carbon (-CH₂-) of the ethyl group, being adjacent to the carbonyl, is observed around 25-30 ppm, while the terminal methyl carbon (-CH₃) is the most upfield signal, usually appearing around 8-12 ppm.
Table 3: ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | ~170 - 175 |
| Aromatic (Ar-C) | ~125 - 145 |
| N-Methyl (N-CH₃) | ~35 - 40 |
| Methylene (-CH₂-) | ~25 - 30 |
Note: Chemical shifts are referenced to tetramethylsilane (TMS) and can vary depending on the solvent used. nih.gov
Electronic Spectroscopy and Molecular Orbital Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower-energy occupied orbitals to higher-energy unoccupied orbitals. For aromatic amides like this compound, these transitions are typically π → π* and n → π*, involving the phenyl ring and the amide functional group.
While specific experimental UV-Vis data for this compound is not detailed in readily available literature, computational methods are frequently employed to predict electronic absorption spectra. Time-Dependent Density Functional Theory (TD-DFT) is a common approach used to calculate the excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities, respectively. researchgate.net For the related compound N-phenylpropanamide, TD-DFT calculations have been performed to elucidate its electronic transitions. researchgate.net
Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity.
Computational DFT methods are used to calculate the energies and visualize the spatial distribution of these orbitals. For this compound, the HOMO is expected to be localized primarily on the electron-rich N-methylaniline moiety, involving the nitrogen lone pair and the π-system of the phenyl ring. The LUMO is anticipated to be distributed over the π* orbitals of the carbonyl group and the phenyl ring, which act as the primary electron-accepting sites. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and greater polarizability.
Interactive Table 3: Conceptual Frontier Molecular Orbital Properties
| Orbital | Description | Expected Localization |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital | Phenyl ring π-system, Nitrogen lone pair |
| LUMO | Lowest Unoccupied Molecular Orbital | Carbonyl and Phenyl ring π* anti-bonding system |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is color-coded to represent different electrostatic potential values on the electron density surface. Regions of negative potential (typically colored red to yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack.
For this compound, the MEP surface would show the most negative potential localized around the carbonyl oxygen atom, attributable to its high electronegativity and the presence of lone pairs of electrons. This region represents the primary site for interaction with electrophiles or hydrogen bond donors. The aromatic ring would exhibit a moderately negative potential due to its π-electron cloud. Conversely, positive potentials would be located around the hydrogen atoms, particularly those of the methyl and methylene groups adjacent to the electron-withdrawing amide functionality.
Mass Spectrometry for Molecular Mass and Fragmentation Studies
Mass spectrometry is an analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺), which can then undergo fragmentation into smaller, characteristic ions.
The molecular weight of this compound is 163.22 g/mol , and its mass spectrum would exhibit a molecular ion peak at m/z = 163. nih.gov The fragmentation pattern is dominated by cleavages adjacent to the carbonyl group (α-cleavage), which is a characteristic feature of amides. The primary fragmentation pathways involve the cleavage of the C(O)-N bond and the C(O)-C bond.
Cleavage of the C(O)-N bond: This fragmentation results in the formation of a stable propanoyl cation. This is often a prominent peak in the spectrum.
Cleavage of the C(O)-C bond (α-cleavage): This pathway leads to the loss of an ethyl radical and the formation of an N-methyl-N-phenylaminocarbonyl cation.
Formation of the N-methylaniline ion: Another significant fragmentation involves the formation of the N-methylaniline radical cation or its corresponding cation after hydrogen rearrangement.
These characteristic fragments provide a fingerprint for the identification of the this compound structure. libretexts.orgdocbrown.info
Interactive Table 4: Major Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Ion | Formula | Fragmentation Pathway |
|---|---|---|---|
| 163 | Molecular Ion | [C₁₀H₁₃NO]⁺ | Electron Ionization of Parent Molecule |
| 106 | N-methyl-N-phenylamine cation | [C₇H₈N]⁺ | Cleavage of C(O)-N bond with H-rearrangement |
Computational Chemistry and Theoretical Modeling
Quantum Chemical Calculations
Quantum chemical calculations offer a powerful tool for investigating the geometric and electronic structure of molecules. For N-phenylpropanamide, a related compound, these calculations have been performed to understand its structural parameters, vibrational frequencies, and electronic features. dergipark.org.trresearchgate.net
Density Functional Theory (DFT) Methodologies (e.g., B3LYP, 6-311+G(d,p) basis set)
Density Functional Theory (DFT) has emerged as a leading method for the computational study of molecular systems. The B3LYP hybrid functional, combined with the 6-311+G(d,p) basis set, is a widely used approach that balances computational cost with accuracy. researchgate.net This methodology has been successfully applied to investigate the properties of N-phenylpropanamide, a compound structurally similar to N-methyl-N-phenylpropanamide. dergipark.org.trresearchgate.net
In studies of N-phenylpropanamide, the B3LYP/6-311+G(d,p) level of theory was used for geometry optimization, calculation of vibrational wavenumbers, and prediction of NMR chemical shifts and UV-Vis spectroscopic parameters. dergipark.org.trresearchgate.net This level of theory has also been employed to examine solvent effects on the reactivity and spectral details of related carboxamide compounds. researchgate.net The choice of the B3LYP functional and the 6-311+G(d,p) basis set is often justified by its ability to provide results that are in good agreement with experimental data for a variety of organic molecules. dergipark.org.trresearchgate.net
For instance, in the computational analysis of N-phenylpropanamide, all calculations, including geometry optimization and the computation of spectroscopic parameters, were performed using this specific DFT method and basis set. dergipark.org.tr The reliability of this approach is further supported by its use in studying other complex organic molecules, where it has been shown to provide accurate predictions of molecular structure and properties. researchgate.net
Geometry Optimization and Conformational Analysis
Geometry optimization is a fundamental computational procedure that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For N-phenylpropanamide, the geometry was optimized using the B3LYP/6-311+G(d,p) level of theory. dergipark.org.trresearchgate.net This process involves calculating the forces on each atom and iteratively adjusting their positions until these forces are minimized.
The optimized structure provides crucial information about bond lengths, bond angles, and dihedral angles. For example, in the optimized geometry of N-phenylpropanamide, the C=O bond length was calculated to be 1.218 Å, while the N-H bond length in the amide group was determined to be 1.009 Å. researchgate.net The C-H bond lengths in the ethyl group and the phenyl ring were also calculated, providing a detailed picture of the molecule's geometry. researchgate.net
Conformational analysis, which involves exploring the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds, is also a key aspect of computational studies. For flexible molecules like this compound, identifying the most stable conformers is essential for understanding their properties and reactivity. colab.ws In related amide systems, conformational analysis has revealed the presence of different stable conformers, such as anti-syn and syn-anti forms, with small energy differences between them. researchgate.net This highlights the importance of a thorough conformational search to identify the global minimum energy structure.
Prediction of Spectroscopic Parameters
Computational methods are highly effective in predicting various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For N-phenylpropanamide, theoretical calculations have been used to predict its FT-IR, Raman, NMR, and UV-Vis spectra. dergipark.org.trresearchgate.net
The vibrational wavenumbers (FT-IR and Raman) were computed based on the optimized geometry, and the assignments of the vibrational bands were made using potential energy distribution (PED) analysis. dergipark.org.tr For instance, the characteristic C=O stretching vibration is a significant band in the IR spectrum of amides. dergipark.org.tr
Similarly, ¹H and ¹³C NMR chemical shifts were calculated using the Gauge-Including Atomic Orbital (GIAO) method on the optimized structure. dergipark.org.tr These calculations can predict the chemical shifts of different protons and carbons in the molecule, which are valuable for structural elucidation. For N-phenylpropanamide, the calculated chemical shifts for the aromatic protons were found to be in the range of 6.96-7.64 ppm. dergipark.org.tr
UV-Vis spectroscopic parameters, such as excitation energies and oscillator strengths, were calculated using Time-Dependent DFT (TD-DFT). dergipark.org.tr These calculations help in understanding the electronic transitions within the molecule. For N-phenylpropanamide, a π→π* transition was predicted at approximately 252 nm. dergipark.org.tr
| Parameter | Predicted Value | Method |
| C=O bond length | 1.218 Å | B3LYP/6-311+G(d,p) researchgate.net |
| N-H bond length | 1.009 Å | B3LYP/6-311+G(d,p) researchgate.net |
| Aromatic ¹H NMR | 6.96-7.64 ppm | GIAO/B3LYP/6-311+G(d,p) dergipark.org.tr |
| UV-Vis λmax | ~252 nm | TD-DFT/B3LYP/6-311+G(d,p) dergipark.org.tr |
Intermolecular Interactions and Crystal Structure Analysis
The arrangement of molecules in the solid state is governed by a complex interplay of intermolecular interactions. Understanding these interactions is crucial for predicting crystal structures and properties.
Hydrogen Bonding Network Characterization
Hydrogen bonds are among the most important non-covalent interactions that direct the assembly of molecules in crystals. In amide-containing compounds, the N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as an acceptor.
In the case of N-phenylpropanamide, the potential for N-H···O intermolecular hydrogen bonding has been investigated computationally. researchgate.net These interactions can lead to the formation of chains or more complex networks in the crystal lattice. acs.org The calculated parameters for this hydrogen bond include an N-H···O distance of 2.020 Å and an N-H···O angle of 175.0°. researchgate.net The formation of such hydrogen bonds can significantly influence the physical properties of the compound, such as its melting point and solubility. solubilityofthings.com In related structures, N–H···O hydrogen bonds are a recurring motif, often forming layered networks.
Influence of Crystal Packing on Molecular Conformation
The conformation of a molecule in the solid state can be influenced by the forces exerted by neighboring molecules in the crystal lattice, a phenomenon known as crystal packing. These forces can sometimes lead to a molecular conformation that is different from the lowest energy conformation in the gas phase or in solution. rsc.org
The analysis of crystal structures of related amides reveals that the phenyl group often adopts a twisted conformation relative to the propanamide chain to minimize steric hindrance. This twisting is a clear example of how intramolecular steric effects and intermolecular packing forces can both shape the final molecular conformation in the solid state.
Catalysis in the Synthesis and Transformation of N Methyl N Phenylpropanamide Analogues
Transition Metal-Catalyzed Reactions
Transition metals are cornerstones in modern catalysis, providing diverse reaction pathways for the functionalization of amides. Their unique electronic properties allow for the activation of strong bonds and the facilitation of complex bond-forming events.
Iridium-based catalysts have emerged as exceptionally effective for the borylation of C(sp³)-H bonds, a process that converts a C-H bond into a versatile C-B bond. msu.edu This transformation is particularly valuable for functionalizing alkyl groups. In the context of N-methyl amide analogues, directing-group strategies are often employed to achieve high selectivity. msu.edu
Researchers have developed bidentate monoanionic ligand systems specifically for the iridium-catalyzed C(sp³)-H activation and borylation of N-methyl amides. nih.govcolab.ws These systems exhibit high selectivity for the N-methyl group, even in the presence of other sterically accessible C(sp³)-H bonds. msu.edunih.gov The reaction proceeds to give exclusively mono-borylated products in moderate to good yields. nih.govresearchgate.net Mechanistic studies, including competitive kinetic isotope effect experiments, have shown a large primary isotope effect, which indicates that the C-H bond activation is the rate-limiting step of the catalytic cycle. msu.edunih.gov The resulting α-aminoboronate esters are valuable synthetic intermediates. nih.govresearchgate.net
Table 1: Iridium-Catalyzed C(sp³)-H Borylation of N-Methyl Amides
| Catalyst/Ligand System | Substrate Type | Key Feature | Outcome | Reference |
|---|---|---|---|---|
| Iridium with bidentate monoanionic ligand | N-methyl amides | Amide-directed C-H activation | High selectivity for N-methyl group borylation | nih.gov, colab.ws |
| Iridium with binol-based monophosphite ligand | Acyclic amides | Enantioselective β-C(sp³)-H borylation | Chiral β-functionalized amides in good enantioselectivities | researchgate.net |
This table summarizes key findings in iridium-catalyzed borylation of amide analogues.
Palladium catalysis is a powerful and versatile tool for forming carbon-carbon and carbon-heteroatom bonds, with wide applications in the synthesis of pharmaceuticals and agrochemicals. nih.gov For amide analogues, palladium-catalyzed cross-coupling reactions are crucial for introducing aryl or other functional groups.
One key transformation is the palladium-catalyzed amination of aryl halides. Mechanistic studies on the coupling between aryl bromides and tin amides have provided insight into the catalytic cycle. berkeley.edu These investigations suggest that a three-coordinate palladium amido complex, {PdP(o-Tol)₃(NMe₂)}, acts as a key intermediate. berkeley.edu The reaction kinetics indicate that under certain conditions, the rate-determining step is the reductive elimination of the arylamine from this intermediate. berkeley.edu In the synthesis of more complex analogues, such as those developed as potential radioligands, palladium-catalyzed reactions have been used to form C-N bonds, for instance, by coupling a primary amine with a chloroquinoline derivative using a Pd(OAc)₂/DPEPhos system. acs.org
Table 2: Examples of Palladium-Catalyzed Reactions for Amide Functionalization
| Catalyst System | Reaction Type | Substrates | Significance | Reference |
|---|---|---|---|---|
| {Pd[P(o-Tol)₃]₂} | Aryl halide amination | Bu₃SnNMe₂ and aryl halides | Elucidation of a Pd-amido intermediate in the catalytic cycle | berkeley.edu |
This table highlights representative palladium-catalyzed coupling reactions relevant to amide synthesis and functionalization.
Copper-catalyzed reactions, particularly the N-arylation of amides known as the Goldberg reaction, provide an efficient method for constructing N-aryl amide structures. nih.govacs.org These reactions are valuable for synthesizing analogues where a phenyl group is attached to the amide nitrogen. The effectiveness of these transformations often relies on the choice of ligand and reaction conditions.
(S)-N-methylpyrrolidine-2-carboxylate, a derivative of L-proline, has been identified as a highly efficient ligand for the copper-catalyzed N-arylation of amides with aryl iodides under mild conditions. mdpi.comsemanticscholar.org Using CuI as the catalyst and K₃PO₄ as the base, a variety of N-arylamides can be synthesized in good to high yields. mdpi.com Mechanistic studies reveal the importance of chelating diamine ligands in controlling the concentration and activity of the Cu(I) catalytic species. nih.govacs.org It is proposed that a 1,2-diamine-ligated copper(I) amidate complex is the reactive species that activates the aryl halide. nih.gov Another approach involves using dioxazolones as direct amide sources, which react with boronic acids in the presence of copper(I) chloride to form N-aryl amides at room temperature. acs.org
Table 3: Copper-Catalyzed N-Arylation of Amides
| Catalyst/Ligand System | Reactants | Key Conditions | Product Type | Reference |
|---|---|---|---|---|
| CuI / (S)-N-methylpyrrolidine-2-carboxylate | Amide and Aryl iodide | K₃PO₄ base, 110 °C | N-arylamide | mdpi.com, semanticscholar.org |
| Cu(I) / 1,2-diamine ligand | Amide and Aryl iodide | High ligand and amide concentration | N-arylamide | nih.gov, acs.org |
This table illustrates different copper-catalyzed systems for the synthesis of N-aryl amides.
Platinum complexes serve as highly effective catalysts for specific transformations, most notably the hydration of nitriles to amides. mdpi.comingentaconnect.com This reaction is a fundamental step in the synthesis of primary amides, which can be precursors to N-substituted amides like N-methyl-N-phenylpropanamide. The air-stable hydride-platinum(II) complex [PtH{(PMe₂O)₂H}(PMe₂OH)], known as the Parkins catalyst, is particularly versatile for this purpose. mdpi.com
This platinum catalyst demonstrates remarkable activity under relatively mild conditions and shows exceptionally high functional group compatibility. mdpi.com The catalytic hydration is typically carried out by refluxing the nitrile with water, and the catalyst ensures selective conversion to the amide without significant over-hydrolysis to the carboxylic acid. ingentaconnect.com The catalyst is effective for a wide range of nitriles, including those with sensitive functional groups. ingentaconnect.com Recent research has also explored the use of heterobimetallic platinum/palladium complexes to leverage cooperative effects between the two different metals, potentially enhancing catalytic activity in reactions like amide reduction. digitellinc.com
Table 4: Platinum-Catalyzed Synthesis of Amide Precursors
| Catalyst | Reaction Type | Substrate | Key Advantage | Reference |
|---|---|---|---|---|
| [PtH{(PMe₂O)₂H}(PMe₂OH)] (Parkins catalyst) | Nitrile hydration | Various nitriles | Selective conversion to primary amides with high functional group tolerance | mdpi.com, ingentaconnect.com |
This table shows the application of platinum catalysts in the synthesis of amides and their derivatives.
Organocatalysis and Biocatalysis Approaches
Organocatalysis utilizes small, chiral organic molecules to catalyze chemical reactions, offering a metal-free alternative to traditional methods. This approach has seen significant growth, particularly in the development of asymmetric transformations.
N,N-Dimethyl-4-aminopyridine (DMAP) and its derivatives are highly effective nucleophilic catalysts. The development of chiral versions of DMAP has enabled a range of enantioselective reactions. Planar-chiral DMAP derivatives, often incorporating a 1,1'-binaphthyl unit, have proven to be effective organocatalysts. acs.org
For example, a binaphthyl-based DMAP derivative featuring two amide groups at the 3,3'-positions has been successfully used in the dynamic kinetic resolution (DKR) of azlactones. acs.org This reaction provides access to valuable unnatural α-amino acid derivatives with high enantioselectivity. acs.org Another family of bifunctional organocatalysts, 2-aminoDMAP/Squaramides, combines a "superbase" DMAP core with a hydrogen-bonding squaramide unit. acs.org This synergistic design has been shown to be a highly active promoter (at 1 mol% loading) for the conjugate addition of dibenzoylmethane (B1670423) to nitroalkenes, affording Michael adducts with excellent selectivities. acs.org The development of these modular catalysts allows for fine-tuning of steric and electronic properties to optimize reactivity and stereocontrol. acs.orgbham.ac.uk
Table 5: Applications of Chiral DMAP-Derivative Organocatalysts
| Catalyst Type | Reaction | Substrates | Key Feature | Reference |
|---|---|---|---|---|
| Binaphthyl-based DMAP with amide groups | Dynamic Kinetic Resolution (DKR) | Azlactones, Benzoic acid | Access to chiral unnatural α-amino acid derivatives | acs.org |
| 2-aminoDMAP/Squaramide | Michael Addition | Dibenzoylmethane, trans-β-nitroalkenes | Bifunctional acid/base catalysis with high activity and selectivity | acs.org |
This table provides examples of reactions catalyzed by advanced chiral DMAP derivatives.
Asymmetric Hydrogenation Catalysis
Asymmetric hydrogenation is a pivotal technique for establishing stereocenters, and its application to the synthesis of chiral this compound analogues often involves the reduction of unsaturated precursors like enamides or allylamines. Research in this area has explored various transition metal catalysts capable of delivering high enantioselectivity.
Recent mechanistic studies have focused on cobalt-based precatalysts for the asymmetric hydrogenation of prochiral enamides. nih.gov Using chiral bis(phosphine) ligands such as (R,R)-iPrDuPhos, well-defined neutral cobalt(0) and cobalt(II) precatalysts have been investigated. nih.gov Kinetic analyses of these cobalt-catalyzed hydrogenations have established a rate law that is first order in both the catalyst complex and hydrogen gas, while being independent of the enamide substrate concentration. nih.gov Experimental and computational data suggest a mechanism involving a two-electron redox cycle between cobalt(0) and cobalt(II) intermediates, where the irreversible addition of hydrogen to the metal-bound enamide is the rate-determining and selectivity-determining step. nih.gov
Iridium complexes featuring chiral P,N-ligands are effective for the hydrogenation of less coordinating alkenes, such as N-sulfonyl 2-aryl allylamines, which are precursors to chiral β-methyl amines. ub.edu While the direct asymmetric hydrogenation of these substrates has seen limited success, methods are being developed to address this challenge. ub.edu Additionally, rhodium-catalyzed asymmetric hydrogenation has been applied to substrates like N-aryl β-enamino esters and α-cyano-N-phenylpropanamide analogues, demonstrating the versatility of transition metal catalysis in this field. psu.edu
Table 1: Catalysts in Asymmetric Hydrogenation of this compound Analogues This table is interactive. Users can sort and filter the data.
| Catalyst System | Substrate Type | Key Findings | Reference |
|---|---|---|---|
Cobalt / (R,R)-iPrDuPhos |
Prochiral Enamides | Mechanism involves Co(0)/Co(II) redox cycle; H₂ addition is rate and selectivity determining. | nih.gov |
| Iridium / Chiral P,N-Ligands | N-Sulfonyl 2-Aryl Allylamines | Effective for poorly coordinative alkenes to produce chiral β-methyl amines. | ub.edu |
| Rhodium / Chiral Ligands | N-Aryl β-Enamino Esters | Demonstrates effective asymmetric hydrogenation for these analogue types. | psu.edu |
Kinetic Resolution of Racemic Mixtures
Kinetic resolution is a powerful strategy for separating racemic mixtures by exploiting the differential reaction rates of enantiomers with a chiral catalyst or reagent. This approach has been successfully applied to produce enantiomerically pure precursors and analogues of this compound.
A notable application is the synthesis of (S)-3-hydroxy-N-methyl-3-phenylpropanamide, a key intermediate for several bioactive molecules. diva-portal.orgresearchgate.net This was achieved through the kinetic resolution of racemic β-hydroxy esters using a planar-chiral 4-(dimethylamino)pyridine (DMAP) derivative as an organocatalyst. diva-portal.orgresearchgate.net This method yields a range of aromatic β-hydroxy esters with excellent selectivity factors (up to s = 107) and high enantiomeric excess (up to 99% ee). researchgate.net Mechanistic studies using Reaction Progress Kinetic Analysis revealed that the reaction has a fractional order dependence on the concentrations of both the substrate and the reagent, with no significant product inhibition or catalyst decomposition observed. diva-portal.org
Enzymatic methods are also prominent in the kinetic resolution of precursors to this compound analogues. The resolution of racemic 1-phenylethylamine, a common building block, has been accomplished using lipase (B570770) from Burkholderia plantarii with ethyl methoxyacetate (B1198184) serving as the acylating agent. thieme-connect.de Similarly, Candida Antarctica lipase B (CALB), often in an immobilized form like Novozym 435, has been used for the solvent-free kinetic resolution of racemic primary amines through acylation, yielding products with high enantioselectivity (ee ≥ 95%). mdpi.com
Table 2: Methods for Kinetic Resolution of this compound Precursors and Analogues This table is interactive. Users can sort and filter the data.
| Resolution Method | Catalyst / Enzyme | Substrate | Product Example | Key Outcome | Reference |
|---|---|---|---|---|---|
| Organocatalytic Acylation | Planar-Chiral DMAP Analogue | Racemic β-Hydroxy Esters | (S)-3-hydroxy-N-methyl-3-phenylpropanamide | High selectivity (s up to 107) and ee (up to 99%). | diva-portal.orgresearchgate.net |
| Enzymatic Acylation | Burkholderia plantarii Lipase | Racemic 1-Phenylethylamine | Enantiopure Amine/Amide | Effective resolution using ethyl methoxyacetate. | thieme-connect.de |
| Enzymatic Acylation | Candida Antarctica Lipase B (CALB) | Racemic Primary Amines | Enantiopure Amine/Amide | High yield and enantioselectivity (ee ≥ 95%). | mdpi.com |
Phase-Transfer Catalysis Systems
Phase-transfer catalysis (PTC) facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. This is achieved by a catalyst, often a quaternary ammonium (B1175870) salt, that transports one reactant across the phase boundary to react with the other. princeton.edumdpi.com Asymmetric PTC employs chiral, non-racemic catalysts to induce enantioselectivity in the product.
In the context of synthesizing this compound analogues, asymmetric PTC is particularly useful for reactions such as the alkylation of prochiral enolates. princeton.edu The system typically involves a concentrated aqueous solution of a base, like sodium hydroxide, and an organic solvent containing the substrate. mdpi.com A chiral quaternary ammonium salt, for example, one derived from a cinchonine (B1669041) alkaloid, forms a chiral ion pair with the enolate anion generated at the interface. princeton.edu This chiral ion pair then reacts in the organic phase with an electrophile, with the catalyst's chiral environment directing the stereochemical outcome of the reaction. mdpi.com The efficiency and enantioselectivity of these reactions are influenced by factors such as the structure of the catalyst, the solvent, and the concentration of the base. princeton.edu For instance, less polar solvents often lead to higher enantiomeric excesses. princeton.edu The application of PTC has been demonstrated in the synthesis of related N-phenyl amide structures, such as the oxidation of N-phenyl-morpholine to N-phenylmorpholin-3-one using potassium permanganate (B83412) under PTC conditions. researchgate.net
Table 3: Principles of Asymmetric Phase-Transfer Catalysis for Analogue Synthesis This table is interactive. Users can sort and filter the data.
| Component | Role | Example | Key Considerations | Reference |
|---|---|---|---|---|
| Aqueous Phase | Provides the base for deprotonation. | 50% Sodium Hydroxide (NaOH) | High concentration is often crucial for generating anions at the interface. | princeton.edumdpi.com |
| Organic Phase | Dissolves the substrate and the catalyst. | Toluene, Dichloromethane (B109758) | Solvent polarity can significantly impact enantioselectivity. | princeton.edu |
| Phase-Transfer Catalyst | Transports anions as a chiral ion pair. | Chiral Quaternary Ammonium Salts | Catalyst structure dictates the chiral environment and stereochemical outcome. | princeton.edumdpi.com |
| Substrate | Prochiral starting material. | N-phenylpropanamide derivative | Forms a prochiral enolate anion at the interface. | mdpi.com |
Lewis Acid Catalysis in Reductive Processes
The reduction of the amide functionality in this compound and its analogues to the corresponding amines is a challenging transformation that often requires harsh reducing agents. Lewis acid catalysis has emerged as a key strategy to facilitate this process under milder conditions by activating the amide carbonyl group.
One clear example involves the reduction of 2-chloro-N-phenylpropanamide with lithium aluminium hydride. researchgate.net This reaction proceeds via a 2-methyl-N-phenylaziridine intermediate. It was observed that Lewis acids, specifically aluminium chlorohydrides formed in situ, catalyze the reduction of the aziridine (B145994). researchgate.net This catalytic effect not only accelerates the reaction but also enhances the regioselectivity, increasing the relative yield of the desired propylamine (B44156) product. researchgate.net
More broadly, Lewis acids play a crucial role in modern amide reduction methodologies using base-metal catalysts and hydrosilanes. In iron-catalyzed hydrosilylations of tertiary amides, an oxophilic Lewis acid like lithium chloride (LiCl) can assist in the formation of an iminium intermediate from an O-silylated N,O-acetal, thereby promoting the reduction to the amine and suppressing side reactions. mdpi.com Similarly, mechanisms proposed for manganese-catalyzed deoxygenative hydrogenations of secondary amides involve a Lewis-acid-assisted dehydration of a hemiaminal intermediate to generate an imine, which is subsequently reduced. mdpi.com These findings underscore the general principle that Lewis acid co-catalysts activate the amide carbonyl, making it more susceptible to nucleophilic attack by a hydride source. This strategy has been applied in the synthesis of analogues such as N-methoxy-N-methyl-3-phenylpropanamide. umich.edu
Table 4: Role of Lewis Acids in the Reduction of this compound Analogues This table is interactive. Users can sort and filter the data.
| Reduction System | Lewis Acid | Substrate Type | Mechanism of Action | Outcome | Reference |
|---|---|---|---|---|---|
| LiAlH₄ Reduction | Aluminium Chlorohydrides (in situ) | 2-chloro-N-phenylpropanamide | Facilitates reduction of the aziridine intermediate. | Increased reaction rate and yield of propylamine. | researchgate.net |
| Fe-Catalyzed Hydrosilylation | Lithium Chloride (LiCl) | Tertiary Amides | Assists formation of iminium intermediate from O-silylated N,O-acetal. | Increased yield of the desired amine. | mdpi.com |
| Mn-Catalyzed Hydrogenation | N/A (Lewis acidic metal center) | Secondary Amides | Assists dehydration of hemiaminal intermediate to an imine. | Enables deoxygenative reduction to the amine. | mdpi.com |
Research on Functionalized N Methyl N Phenylpropanamide Derivatives and Analogues in Chemical Synthesis
Design and Synthesis of Advanced N-Methyl-N-Phenylpropanamide Scaffolds
The inherent reactivity of the this compound structure allows for the introduction of diverse functional groups, leading to novel compounds with tailored properties. Key areas of research include the incorporation of halogens, substitution on the phenyl ring, and the introduction of complex heterocyclic and piperidine (B6355638) moieties.
Halogenated Propanamide Derivatives
Halogenation of the propanamide scaffold is a common strategy to modulate the electronic and steric properties of the molecule. This can influence its reactivity and potential biological activity.
2-(2,4-dichlorophenoxy)-N-methyl-N-phenylpropanamide : This derivative features a 2,4-dichlorophenoxy group attached to the propanamide backbone. vulcanchem.com The synthesis of related compounds, such as 2-(2,4-dichlorophenoxy)-N-methylpropanamide, has been documented. rsc.org A general approach to similar structures involves the amide coupling reaction between a corresponding acid chloride and an amine. biorxiv.org For instance, the reaction of an appropriate phenoxy-N-phenylpropanamide precursor with a suitable reagent can introduce the desired substitutions. vulcanchem.com The presence of the dichloro-substituted phenoxy ring and the amide linkage suggests a compound with moderate to high chemical stability. vulcanchem.com
2-Bromo-2-methyl-N-phenylpropanamide : This compound is characterized by a bromine atom at the alpha-position of the propanamide chain. Its synthesis can be achieved through the α-bromination of N-phenylpropanamide or by using 2-bromo acid derivatives in an acylation reaction. A series of 2-(4-bromophenyl)-2-methyl-N-phenylpropanamide derivatives were synthesized by condensing substituted aromatic primary amines with 2-(4-bromophenyl)-2-methylpropanoylchloride. ijmpronline.com These reactions are often carried out in the presence of a base like triethylamine (B128534) in a solvent such as dichloromethane (B109758). ijmpronline.com
| Compound Name | Molecular Formula | Key Structural Features | Synthesis Note |
| 2-(2,4-dichlorophenoxy)-N-methyl-N-phenylpropanamide | C₁₆H₁₅Cl₂NO₂ | 2,4-dichlorophenoxy group, this compound core | Synthesized via amide coupling reactions. biorxiv.org |
| 2-Bromo-2-methyl-N-phenylpropanamide | C₁₀H₁₂BrNO | Bromine at the α-carbon, methyl group at the α-carbon, N-phenylpropanamide core | Prepared by α-bromination of N-phenylpropanamide or acylation with 2-bromo acid derivatives. |
Substituted Phenylpropanamides
Substitution on the phenyl ring of the N-phenylpropanamide structure allows for fine-tuning of its chemical properties.
N-ethyl-N-(3-methylphenyl)-propanamide : This analogue introduces an ethyl group on the nitrogen atom and a methyl group on the phenyl ring at the meta position. The synthesis of a related compound, N-Ethyl-2,2-dimethyl-N-(3-methylphenyl)propanamide, involved the reaction of N-Ethyl-3-methylaniline with 2,2-dimethylpropanoyl chloride in dichloromethane with triethylamine. researchgate.net This suggests a general synthetic route involving the acylation of a substituted N-alkylaniline with an appropriate propanoyl chloride.
| Compound Name | Molecular Formula | Key Structural Features | Synthesis Note |
| N-ethyl-N-(3-methylphenyl)-propanamide | C₁₂H₁₇NO | Ethyl group on nitrogen, methyl group on the phenyl ring | Synthesized via acylation of N-ethyl-3-methylaniline. researchgate.net |
Nitrogen-Containing Heterocyclic Modifications
The incorporation of nitrogen-containing heterocycles like quinoxaline (B1680401) and quinoline (B57606) into the propanamide structure has been a significant area of research, often aimed at creating compounds with specific biological activities.
Quinoxaline-Based Propanamides : A variety of quinoxaline-3-propanamides have been synthesized and evaluated for their potential as VEGFR-2 inhibitors. rsc.org One synthetic route involves the aminolysis of a quinoxaline-3-propanoate ester with substituted anilines. rsc.org Another study describes the synthesis of methyl-2-[3-(3-phenylquinoxalin-2-ylsulfanyl)propanamido]alkanoates, highlighting the versatility of the quinoxaline scaffold. acs.org These syntheses often start from precursors like 3-phenylquinoxaline-2(1H)-thione. acs.org
Quinoline-Based Propanamides : The synthesis of N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides has been achieved through chemoselective reactions of 2-quinolinone with acrylic acid derivatives. nih.gov This N-substitution reaction is followed by conversion to various amides. nih.gov The design of these compounds is often inspired by the diverse reactivity of the quinolin-2-one core. nih.gov
| Heterocycle | Example Derivative | General Synthetic Approach |
| Quinoxaline | Quinoxaline-3-propanamides | Aminolysis of quinoxaline-3-propanoate esters. rsc.org |
| Quinoline | N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides | Reaction of 2-quinolinone with acrylic acid derivatives. nih.gov |
Piperidine-Ring Containing Propanamide Analogues
The integration of a piperidine ring creates a class of compounds with significant structural complexity and is particularly relevant in the development of potent analgesics.
N-[3-methyl-1-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide : This compound is a fentanyl analogue. The synthesis of its diastereoisomers has been reported, highlighting the importance of stereochemistry in its activity. acs.orgnih.gov The synthesis involves creating the substituted piperidine core and subsequently acylating the piperidinyl amine with propanoyl chloride. nih.govcapes.gov.br
Fentanyl Analogues : The N-phenylpropanamide moiety is a core component of fentanyl and its numerous analogues. nih.gov The synthesis of these compounds generally involves the preparation of a substituted 4-anilinopiperidine precursor, which is then acylated. For example, N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide (ohmefentanyl) is synthesized by reacting optically active 3-methyl-N-phenyl-4-piperidinamines with styrene (B11656) oxide, followed by conversion to the final product. nih.govacs.org
| Compound Class | Example | Key Synthetic Step |
| Piperidine-Ring Containing Propanamides | N-[3-methyl-1-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide | Acylation of a substituted piperidinyl amine. nih.govcapes.gov.br |
| Fentanyl Analogues | Ohmefentanyl | Reaction of a substituted piperidinamine with styrene oxide. nih.govacs.org |
Utilization of this compound Structures as Synthetic Intermediates
Beyond the synthesis of novel compounds, the this compound scaffold and its analogues are crucial intermediates in the synthesis of more complex molecules.
Precursors in Complex Chemical Synthesis
Carfentanil Precursors : The synthesis of carfentanil, a potent fentanyl analogue, utilizes intermediates that share structural similarities with this compound. nih.gov The synthesis often involves N-phenyl-1-(2-phenylethyl)piperidin-4-amine (4-ANPP) as a key precursor, which is then elaborated to introduce the necessary functional groups. nih.gov
Tolterodine (B1663597) Precursors : N-(2-methoxy-5-methylphenyl)-2-phenylpropanamide serves as a key intermediate in the synthesis of tolterodine, a muscarinic receptor antagonist. evitachem.com An improved, one-pot synthesis of N,N-diisopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide, another critical intermediate for tolterodine, has been developed. researchgate.net The synthesis of tolterodine can involve the reduction of an amide precursor like N,N-diisopropyl-3-(2-methoxy-5-methylphenyl)-phenylpropionamide. evitachem.com A process for preparing tolterodine starts from 3,4-dihydro-6-methyl-4-phenyl-2H-benzopyran-2-one, which is converted through several steps, including the formation of an amide intermediate, to the final product. google.com
| Target Molecule | Key Precursor | Role of Propanamide-like Structure |
| Carfentanil | N-phenyl-1-(2-phenylethyl)piperidin-4-amine (4-ANPP) | The core anilido-piperidine structure is foundational to the fentanyl class. nih.gov |
| Tolterodine | N,N-diisopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide | Serves as a direct precursor that is reduced to the final amine product. researchgate.net |
Building Blocks for Agrochemical Research
The N-phenylpropanamide scaffold, including this compound and its derivatives, serves as a crucial intermediate in the development of new agrochemical agents. lookchem.com While direct applications of the parent compound are not extensively detailed, its functionalized analogues are recognized as valuable building blocks. For instance, 2-hydroxy-N-methyl-N-phenylpropanamide is utilized as a precursor in the synthesis of various agrochemicals. lookchem.com
The versatility of the propanamide structure allows for the introduction of various functional groups, leading to compounds with desired biological activities. Research has shown that N-phenylpropanamide derivatives can be used to synthesize more complex heterocyclic structures known for their agrochemical applications, such as triazoles. researchgate.netdntb.gov.uanih.gov These nitrogen-containing heterocycles have gained significant attention in agrochemical research due to their broad-spectrum biological activities. researchgate.netnih.gov The synthesis often involves multi-step chemical modifications where the N-phenylpropanamide core is a key starting point. researchgate.netnih.gov For example, novel derivatives of N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide have been synthesized and investigated, highlighting the role of the N-phenylpropanamide moiety in creating new compounds for material and agrochemical sciences. researchgate.netdntb.gov.uanih.gov
Analogues such as N,N-diethyl-3-phenylpropanamide are also employed as intermediates in the preparation of agrochemicals, demonstrating the broader utility of the phenylpropanamide class in this field.
| Derivative/Analogue | Role in Agrochemical Synthesis | Reference |
|---|---|---|
| 2-hydroxy-N-methyl-N-phenylpropanamide | Intermediate for various agrochemicals | lookchem.com |
| N-substituted 2-((...)-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide | Core structure for creating novel triazole-based compounds with potential agrochemical applications | researchgate.netnih.gov |
| N,N-diethyl-3-phenylpropanamide | Building block for agrochemicals |
Development of Lead Compounds for Radioligand Research
The this compound framework is a key structural element in the design of lead compounds for radioligand research, particularly for Positron Emission Tomography (PET) imaging. These radioligands are instrumental in studying and quantifying biological targets like receptors and transporters in the brain.
A significant area of research has been the development of ligands for the translocator protein (TSPO), a biomarker for neuroinflammation. nih.govacs.orgnih.gov Scientists have synthesized a series of N-methyl-(quinolin-4-yl)oxypropanamides and N-methyl-(2-arylquinolin-4-yl)oxypropanamides as high-affinity TSPO ligands. nih.govacs.orgnih.gov In these syntheses, precursors such as 2-bromo-N-methyl-N-phenylpropanamide are used to introduce the this compound moiety onto a larger scaffold. nih.govacs.orgnih.gov This effort led to the discovery of potent ligands with attenuated lipophilicity, a desirable property for PET radioligands. nih.govacs.org For example, N-methyl-N-phenyl-2-{[2-(pyridin-2-yl)quinolin-4-yl]oxy}propanamide emerged as a promising candidate with high affinity for both rat and human TSPO. nih.govacs.org The N-methyl group is particularly important as it provides a convenient site for radiolabeling with carbon-11 (B1219553) ([¹¹C]), a commonly used positron-emitting radionuclide. nih.govresearchgate.net
Further modifications, such as inserting a nitrogen atom into the 2-arylquinolinyl part of the scaffold, have proven effective in retaining high affinity while reducing lipophilicity to a range preferable for PET radioligands. nih.gov Compound 20 (N-methyl-N-phenyl-2-[2-(pyridin-2-yl)-1,8-naphthyridin-4-yloxy]propanamide) was identified as particularly promising for PET radioligand development due to its high selectivity and affinity for rat TSPO, moderate lipophilicity, and suitability for carbon-11 labeling. nih.gov
The utility of this scaffold extends beyond TSPO. Analogues like (R)-N-methyl-3-(3′-[¹⁸F]fluoropropyl)phenoxy)-3-phenylpropanamine have been developed as potential PET radiotracers for the norepinephrine (B1679862) transporter (NET). nih.gov Similarly, the N-phenylpropanamide structure is integral to fentanyl-related compounds developed as μ-opioid receptor imaging agents, such as [¹⁸F]FE@CFN (2-[¹⁸F]fluoroethyl 4-[N-(1-oxopropyl)-N-phenylamino]-1-(2-phenylethyl)-4-piperidinecarboxylate). researchgate.net
| Compound | Target | Key Research Finding | Reference |
|---|---|---|---|
| N-methyl-N-phenyl-2-{[2-(pyridin-2-yl)quinolin-4-yl]oxy}propanamide | Translocator Protein (TSPO) | High-affinity ligand (rat Ki = 0.10 nM; human Ki = 1.4 nM) with properties attractive for PET radioligand development. | nih.govacs.org |
| N-methyl-N-phenyl-2-[2-(pyridin-2-yl)-1,8-naphthyridin-4-yloxy]propanamide | Translocator Protein (TSPO) | High affinity (rat Ki = 0.5 nM) and moderate lipophilicity (logD = 2.48), making it appealing for PET. | nih.gov |
| (R)-N-methyl-3-(3′-[¹⁸F]fluoropropyl)phenoxy)-3-phenylpropanamine | Norepinephrine Transporter (NET) | Developed as a potential PET radiotracer with moderate affinity (Ki = 23 nM). | nih.gov |
| [¹⁸F]FE@CFN | μ-Opioid Receptor (μOR) | A potential PET imaging agent based on the N-phenylpropanamide core structure. | researchgate.net |
Structure-Activity Relationship (SAR) Studies in Chemical Series Design
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. The this compound scaffold has been the subject of extensive SAR studies, particularly in the design of opioid receptor ligands. These studies systematically modify the chemical structure to understand how changes affect a compound's affinity, selectivity, and efficacy at its biological target.
In the development of opioid ligands, the N-phenylpropanamide moiety is a common feature in several classes of compounds, including fentanyl analogues and benzomorphan (B1203429) derivatives. researchgate.netnih.govmdpi.com For instance, research on N-phenyl-N-(piperidin-2-yl)propionamide derivatives showed that substitutions on the tetrahydronapthalen-2-yl)methyl group significantly influenced binding affinity and selectivity for the μ-opioid receptor. researchgate.net Specifically, a hydroxyl substitution at the 5th position resulted in compounds with excellent binding affinities (Kᵢ of 4 and 5 nM) and over 1000-fold selectivity for the μ-opioid receptor over the δ-opioid receptor. researchgate.net
SAR studies on LP1, a multitarget opioid ligand featuring an N-phenylpropanamido substituent on a (−)-cis-N-Normetazocine scaffold, have revealed the critical role of this N-substituent. mdpi.comnih.gov Modifications to the phenyl ring of the propanamide group, such as adding electron-withdrawing or electron-donating groups, significantly altered the affinity and functional profile at μ, δ, and κ opioid receptors. mdpi.com Introducing a p-fluorophenyl group resulted in a compound that shared the functional profile of the parent ligand LP1, whereas p-methyl and p-cyano substitutions led to MOR partial agonists and DOR/KOR antagonists. mdpi.com These findings underscore how subtle electronic changes in the N-phenylpropanamide moiety can fine-tune the pharmacological properties of the entire molecule. mdpi.com
Further research into phenylmorphan-based compounds has also highlighted the importance of the amido N-substituent. acs.orgnih.gov SAR studies involving changes to this group on the (+)-morphan scaffold led to compounds with improved potency and selectivity for the δ-opioid receptor. acs.orgnih.gov The analogue (+)-N-[(1S,4R,5R,7S)-5-(3-hydroxyphenyl)-4-methyl-2-(3-phenylpropyl)-2-azabicyclo[3.3.1]non-7-yl]-2-methyl-2-phenylpropanamide demonstrated picomolar inhibitory potency (Kₑ = 0.1 nM) and high selectivity for the δ-opioid receptor. acs.orgnih.gov
| Chemical Series | Structural Modification on N-Phenylpropanamide Moiety | Impact on Biological Activity | Reference |
|---|---|---|---|
| N-phenyl-N-(piperidin-2-yl)propionamide Derivatives | Hydroxyl substitution on the (tetrahydronapthalen-2yl)methyl group | Excellent μ-opioid receptor binding affinity (Ki = 4-5 nM) and >1000-fold selectivity over δ-receptors. | researchgate.net |
| LP1 Derivatives (cis-N-Normetazocine scaffold) | Substitution on the phenyl ring (p-fluoro, p-methyl, p-cyano) | Altered affinity and efficacy; p-fluoro derivative maintained MOR/DOR profile, while p-methyl and p-cyano derivatives became MOR partial agonists/DOR/KOR antagonists. | mdpi.com |
| LP1 Derivatives (cis-N-Normetazocine scaffold) | Replacement of phenyl ring with o-aminopyridine | Resulted in compound 7 with high MOR affinity (Ki = 1.49 nM) and potent agonist activity. | mdpi.com |
| Phenylmorphan-Based Inverse Agonists | Incorporation of a 2-methyl-2-phenylpropanamide (B1673437) group | Led to a highly potent and selective δ-opioid receptor inverse agonist (Ke = 0.1 nM). | acs.orgnih.gov |
Q & A
Basic Questions
Q. What are the recommended synthetic routes for N-methyl-N-phenylpropanamide derivatives, and how are reaction conditions optimized?
- Methodological Answer: Derivatives like 2-[2-(1H-pyrrol-1-yl)quinolin-4-yloxy]-N-methyl-N-phenylpropanamide are synthesized via nucleophilic substitution or condensation reactions. For example, heating precursors in acetic acid followed by purification via high-performance liquid chromatography (HPLC) yields high-purity products (melting point: 130°C). Optimization involves adjusting solvent polarity, temperature (e.g., reflux in acetic acid), and stoichiometry to minimize byproducts. Reaction progress is monitored using thin-layer chromatography (TLC) .
Q. How can spectroscopic techniques validate the structural identity of this compound derivatives?
- Methodological Answer:
- 1H NMR : Peaks at δ 7.4–7.6 ppm (aromatic protons) and δ 3.2 ppm (N-methyl group) confirm substituents.
- 13C NMR : Signals at ~170 ppm (amide carbonyl) and ~45 ppm (N-methyl carbon) are diagnostic.
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 149.1897 for N-phenylpropanamide) and fragmentation patterns verify molecular weight and functional groups .
Q. What physicochemical properties are critical for handling this compound in laboratory settings?
- Methodological Answer: Key properties include:
- Solubility : Typically soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water.
- Stability : Store at -20°C in inert atmospheres to prevent hydrolysis or oxidation.
- Melting Points : Used to assess purity (e.g., 130°C for derivative 29) .
Advanced Questions
Q. How does stereochemistry influence the pharmacological activity of this compound derivatives?
- Methodological Answer: Stereoisomers exhibit dramatic differences in opioid receptor binding. For example, (3R,4S,2'R)-(-)-cis-ohmefentanyl has an ED50 of 0.00465 mg/kg (2,990× morphine potency), while its enantiomer is 13,100× less active. Absolute configurations are determined via X-ray crystallography, and activity correlates with mu-opioid receptor affinity (Ki < 1 nM for potent isomers) .
| Isomer | ED50 (mg/kg) | Ki (mu receptor, nM) | GPI/MVD Inhibition |
|---|---|---|---|
| (3R,4S,2'R)-(-)-cis | 0.00465 | 0.82 | 98% (naloxone-reversible) |
| (3R,4S,2'S)-(+)-cis | 0.00106 | 0.75 | 99% |
| Enantiomers | >10 | >1000 | <10% |
Q. What in vitro assays are used to evaluate opioid receptor binding and selectivity of this compound analogs?
- Methodological Answer:
- Guinea Pig Ileum (GPI) Assay : Measures smooth muscle contraction inhibition (mu receptor activity).
- Mouse Vas Deferens (MVD) Assay : Assess delta receptor selectivity.
- Competitive Binding Studies : Use radiolabeled ligands (e.g., DAMGO for mu, DPDPE for delta) to calculate Ki values. Activity is confirmed via naloxone reversal .
Q. How can researchers resolve contradictions in reported biological activities of structurally similar derivatives?
- Methodological Answer:
Standardize Assay Conditions : Control variables like cell line, incubation time, and agonist concentration.
Cross-Validate Models : Compare GPI/MVD results with in vivo hot-plate tests.
Statistical Analysis : Use linear regression to correlate receptor affinity (Ki) with analgesic potency (ED50). Discrepancies may arise from metabolic stability or off-target effects .
Q. What chromatographic techniques are optimal for purifying this compound derivatives?
- Methodological Answer:
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 70:30 v/v) achieve >98% purity.
- Flash Chromatography : Use silica gel and ethyl acetate/hexane mixtures for intermediate purification. Monitor fractions via UV-Vis at 254 nm .
Q. How is X-ray crystallography applied to determine the absolute configuration of chiral propanamide derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
